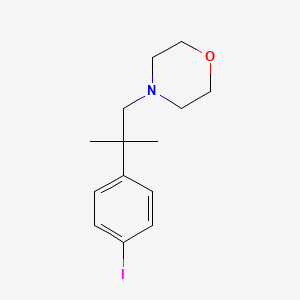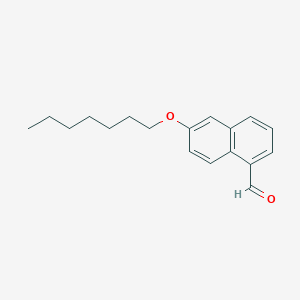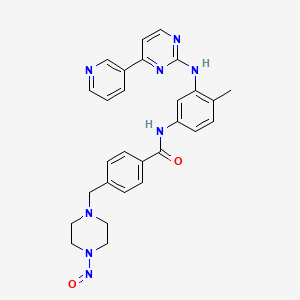![molecular formula C34H56F3N5O11S B13843262 2-[3-(5-Amino-1-tert-butoxycarbonylpentyl)ureido]pentanedioic Acid Di-tert-butyl Ester TFA Salt](/img/structure/B13843262.png)
2-[3-(5-Amino-1-tert-butoxycarbonylpentyl)ureido]pentanedioic Acid Di-tert-butyl Ester TFA Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(5-Amino-1-tert-butoxycarbonylpentyl)ureido]pentanedioic Acid Di-tert-butyl Ester TFA Salt is a complex organic compound with a molecular weight of 799.896 and a formula of C33H56N5O8·CF3O3S . This compound is primarily used in laboratory settings for research purposes, particularly in the fields of enzyme, peptide, and protein-related studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(5-Amino-1-tert-butoxycarbonylpentyl)ureido]pentanedioic Acid Di-tert-butyl Ester TFA Salt involves multiple steps. The starting materials typically include tert-butoxycarbonyl (Boc)-protected amino acids and urea derivatives. The reaction conditions often require the use of organic solvents such as methanol (MeOH) and catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere . The reaction is carried out at controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger quantities of starting materials, and employing industrial-grade equipment to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-[3-(5-Amino-1-tert-butoxycarbonylpentyl)ureido]pentanedioic Acid Di-tert-butyl Ester TFA Salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol (MeOH).
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-[3-(5-Amino-1-tert-butoxycarbonylpentyl)ureido]pentanedioic Acid Di-tert-butyl Ester TFA Salt has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme and protein interactions.
Medicine: Investigated for potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[3-(5-Amino-1-tert-butoxycarbonylpentyl)ureido]pentanedioic Acid Di-tert-butyl Ester TFA Salt involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- (S)-2-[(Imidazole-1-carbonyl)amino]pentanedioic acid di-tert-butyl ester
- (S)-2-[3-((S)-(5-benzyloxycarbonylamino)-1-tert-butoxycarbonylpentyl)ureido]pentanedioic acid di-tert-butyl ester
Uniqueness
2-[3-(5-Amino-1-tert-butoxycarbonylpentyl)ureido]pentanedioic Acid Di-tert-butyl Ester TFA Salt is unique due to its specific structure, which allows it to interact with a wide range of biological molecules. This versatility makes it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C34H56F3N5O11S |
|---|---|
Peso molecular |
799.9 g/mol |
Nombre IUPAC |
[5-[[(5S)-5-[[(2S)-1,5-bis[(2-methylpropan-2-yl)oxy]-1,5-dioxopentan-2-yl]carbamoylamino]-6-[(2-methylpropan-2-yl)oxy]-6-oxohexyl]carbamoyl]pyridin-2-yl]-trimethylazanium;trifluoromethanesulfonate |
InChI |
InChI=1S/C33H55N5O8.CHF3O3S/c1-31(2,3)44-26(39)19-17-24(29(42)46-33(7,8)9)37-30(43)36-23(28(41)45-32(4,5)6)15-13-14-20-34-27(40)22-16-18-25(35-21-22)38(10,11)12;2-1(3,4)8(5,6)7/h16,18,21,23-24H,13-15,17,19-20H2,1-12H3,(H2-,34,36,37,40,43);(H,5,6,7)/t23-,24-;/m0./s1 |
Clave InChI |
KDHIRRNGTCWYFM-UKOKCHKQSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)CC[C@@H](C(=O)OC(C)(C)C)NC(=O)N[C@@H](CCCCNC(=O)C1=CN=C(C=C1)[N+](C)(C)C)C(=O)OC(C)(C)C.C(F)(F)(F)S(=O)(=O)[O-] |
SMILES canónico |
CC(C)(C)OC(=O)CCC(C(=O)OC(C)(C)C)NC(=O)NC(CCCCNC(=O)C1=CN=C(C=C1)[N+](C)(C)C)C(=O)OC(C)(C)C.C(F)(F)(F)S(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[Methyl-[1-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperidin-4-yl]amino]propan-1-ol](/img/structure/B13843190.png)
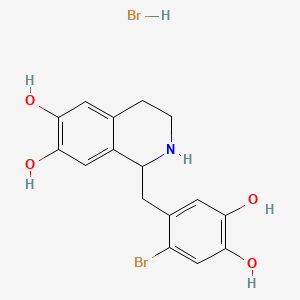

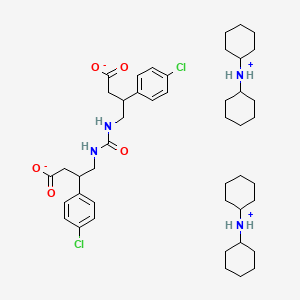
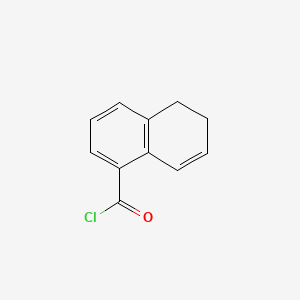
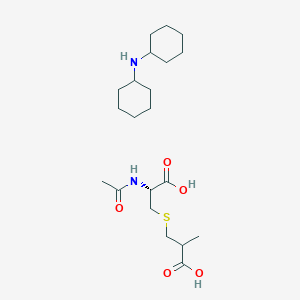

![Carbamic acid, [(1S,2R)-2-hydroxy-3-[(2-methylpropyl)amino]-1-(phenylmethyl)propyl]-, phenylmethyl ester](/img/structure/B13843231.png)
